REACTION_CXSMILES
|
C(O[CH:5]([CH2:11][CH3:12])[CH:6]([N+]([O-])=O)[CH3:7])(=O)C.[N+:13]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])#[C-:14]>>[CH2:11]([C:5]1[C:6]([CH3:7])=[CH:14][NH:13][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(C)[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(NC=C1C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |